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Compound of Interest

Compound Name: 3-Aminoheptanamide

Cat. No.: B13300832

Get Quote

Executive Summary
This guide provides a definitive technical analysis of the electrospray ionization (ESI) mass

spectrometry fragmentation patterns of 3-Aminoheptanamide (MW 144.21 g/mol ). As a

-amino amide, this compound presents unique fragmentation challenges compared to its

-amino regioisomers (e.g., 2-aminoheptanamide).

Correct identification of this motif is critical in drug development, particularly for protease

inhibitors and peptidomimetics where

-amino acid backbones are used to increase metabolic stability. This guide establishes a self-
validating spectral fingerprint to distinguish the 3-amino (beta) isomer from the 2-amino (alpha)
isomer using diagnostic product ions.
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Feature
3-Aminoheptanamide (

-isomer)

2-Aminoheptanamide (

-isomer)

Precursor Ion
145.13 145.13

Dominant Neutral Loss (-17 Da) (Favored by Retro-

Michael type elimination)
(-17 Da)

Diagnostic Head Group Ion
88 (

)

74 (

)

Side Chain Immonium Ion Weak or Absent
Strong (

100)

Chemical Context & Ionization Physics
Structural Logic
3-Aminoheptanamide consists of a seven-carbon chain with a primary amide at C1 and a

primary amine at C3.

Formula:

Monoisotopic Mass: 144.1263 Da

Ionization State: In positive ESI (

), the C3-amine is the primary site of protonation due to higher basicity compared to the
amide nitrogen.

The "Beta-Effect" in Fragmentation
Unlike

-amino amides, which readily form stable immonium ions via simple inductive cleavage,

-amino amides undergo fragmentation driven by the stability of the conjugated system formed
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after elimination. The presence of the methylene bridge (

) between the carbonyl and the amine enables a Retro-Michael-like elimination of ammonia,
creating a conjugated

-unsaturated carbonyl product ion.

Fragmentation Atlas: Mechanism & Pathways
Primary Pathway: Deamination (Loss of Ammonia)
The most abundant peak in the MS/MS spectrum of 3-aminoheptanamide is typically

128, corresponding to the loss of ammonia (

).

Mechanism: Proton migration from the C3-ammonium group to the leaving nitrogen (or

concerted elimination) drives the loss of

.

Driving Force: Formation of a resonance-stabilized

-unsaturated amide (2-heptenamide cation).

Observation: This peak is often the base peak (100% relative abundance) at low-to-

moderate collision energies (15-25 eV).

Secondary Pathway: Diagnostic Backbone Cleavage
To distinguish the

-isomer from the

-isomer, one must look for the "Head Group" fragment. This results from the cleavage of the
alkyl side chain distal to the amine.[1]

3-Aminoheptanamide (

88): Cleavage of the C3-C4 bond releases the butyl tail (
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, 57 Da). The charge is retained on the nitrogen-rich head group (

).

Calculation:

.

2-Aminoheptanamide (

74): Cleavage of the C2-C3 bond releases the pentyl tail (

, 71 Da).

Calculation:

.

Conclusion: The presence of

88 is the definitive "fingerprint" for the 3-amino positional isomer.

Visualizing the Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways for 3-
Aminoheptanamide, highlighting the structural origin of the diagnostic ions.

[M+H]+ Precursor
m/z 145

(Protonated at C3-Amine)

Transition State
(Retro-Michael Type)

High Internal Energy

C3-C4 Bond Cleavage
(Side Chain Loss)

Inductive Cleavage

Fragment m/z 127
[M+H - H2O]+

Minor Pathway
(Lactam formation?)

Fragment m/z 128
[M+H - NH3]+

(Conjugated 2-Heptenamide)

Elimination

Loss of NH3
(-17 Da)

DIAGNOSTIC ION
m/z 88

(Beta-Amino Amide Core)

Charge Retention on N

Loss of Butyl Radical
(-57 Da)
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Click to download full resolution via product page

Figure 1: Competitive fragmentation pathways of protonated 3-Aminoheptanamide. The m/z

88 ion is structurally specific to the beta-amino architecture.

Experimental Protocol: Self-Validating Identification
To replicate these results and validate the identity of an unknown sample, follow this HILIC-

MS/MS workflow. This method is optimized for small, polar amines which retain poorly on C18

columns.

Sample Preparation
Stock Solution: Dissolve 1 mg of compound in 1 mL 50:50 Methanol:Water (0.1% Formic

Acid).

Working Solution: Dilute to 1 µg/mL (approx 7 µM) in 95% Acetonitrile / 5% Water / 10 mM

Ammonium Formate (pH 3.0).

Why pH 3.0? Ensures full protonation of the primary amine for maximum sensitivity in

ESI+.

LC-MS Conditions (HILIC)
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

Mobile Phase B: Acetonitrile.

Gradient: Isocratic 85% B for 2 minutes (if direct infusion is not used) or a shallow gradient

90% B to 60% B over 5 minutes.

Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (Triple Quadrupole / Q-
TOF)
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Source: ESI Positive Mode.

Capillary Voltage: 3.0 kV.

Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the fragile amine).

Collision Energy (CE) Ramp:

Acquire spectra at 10, 20, and 35 eV.

Validation Check: At 10 eV, the parent (

145) should dominate. At 20 eV, the deaminated peak (

128) should become the base peak. At 35 eV, the diagnostic backbone fragment (

88) should appear.

Comparison Guide: Differentiating Isomers
Use this decision tree logic to interpret your spectral data.

Unknown Isomer
[M+H]+ = 145

Check m/z 100
(Immonium Ion)

Check Head Group
(Backbone Fragment)Weak/Absent

Isomer: 2-Aminoheptanamide
(Alpha)

Strong Signal
(Pentyl Immonium)

Peak at m/z 74

Isomer: 3-Aminoheptanamide
(Beta)

Peak at m/z 88

Click to download full resolution via product page

Figure 2: Logical workflow for distinguishing aminoheptanamide regioisomers based on MS/MS

data.

Summary Table: Fragment Ion Abundance
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m/z Identity 3-Amino (Beta)
2-Amino
(Alpha)

Mechanism
Note

145 High High Parent Ion

128
High (Base

Peak)
Medium

-elimination is

kinetically faster

in 3-amino.

100 Immonium Low/Absent High

Requires

-amine position

for stability.

88 Backbone Present Absent

Specific to

-amino structure

(

).

74 Backbone Absent Present

Specific to

-amino structure

(

).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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